Octa-2,4,6-trienedioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
195073-49-5 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
octa-2,4,6-trienedioic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H,(H,9,10)(H,11,12) |
InChI Key |
NCJYJGFRLFKGBH-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Octa 2,4,6 Trienedioic Acid and Its Analogs
Chemical Synthesis Approaches
The chemical synthesis of octa-2,4,6-trienedioic acid and related structures relies on a toolbox of well-established organic reactions. The primary challenges involve constructing the conjugated polyene chain with high stereochemical control (typically favoring the all-E isomer) and installing the terminal carboxylic acid functionalities. The choice of strategy depends on the availability of starting materials, desired scale, and required purity of the final product.
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com For a symmetrical molecule like (2E,4E,6E)-octa-2,4,6-trienedioic acid, several disconnections can be envisioned.
A common approach is to disconnect the carbon-carbon double bonds, suggesting olefination reactions as the key forward synthetic steps. For instance, a disconnection at the C4-C5 double bond suggests a convergent synthesis from two four-carbon fragments. Alternatively, a sequential or linear approach might involve disconnecting at the C2-C3 or C6-C7 positions, implying the addition of two-carbon units to a growing chain.
Another key retrosynthetic step is the functional group interconversion (FGI) of the carboxylic acids. imperial.ac.uk Carboxylic acids can be derived from the hydrolysis of esters or nitriles, or the oxidation of aldehydes or primary alcohols. fiveable.mesolubilityofthings.com Esters are often preferred during the synthesis of the carbon backbone as they are generally less acidic and more soluble in organic solvents than carboxylic acids, and they can be readily hydrolyzed in a final step.
A plausible retrosynthetic pathway based on an olefination strategy is shown below:
Target Molecule: this compound
Functional Group Interconversion (FGI): Disconnect the carboxylic acids to their corresponding esters (e.g., diethyl octa-2,4,6-trienedioate).
C-C Disconnection (Olefination): Disconnect the C6-C7 double bond. This leads to a six-carbon dienal ((2E,4E)-hexa-2,4-dienal) and a two-carbon unit containing a phosphonate ester (e.g., triethyl phosphonoacetate). This points towards a Horner-Wadsworth-Emmons reaction in the forward synthesis.
This analysis simplifies the complex target into manageable, readily accessible starting materials.
The formation of carbon-carbon double bonds, or olefination, is central to constructing the polyene core of this compound. Several robust methods are available, each with distinct advantages regarding stereoselectivity and substrate scope.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comnih.gov
The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent), typically prepared by treating a phosphonium salt with a strong base. lumenlearning.com The reaction of the ylide with an aldehyde or ketone proceeds through a betaine or oxaphosphetane intermediate to form an alkene and a phosphine oxide. wikipedia.orgorganic-chemistry.org A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. nih.gov Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) yield predominantly (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification that uses a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide. youtube.com This reaction is conducted by treating an aldehyde or ketone with a phosphonate ester in the presence of a base. nih.gov A key feature of the HWE reaction is its strong preference for forming (E)-alkenes, particularly when the phosphonate is stabilized with an electron-withdrawing group like an ester. wikipedia.orgnrochemistry.com This makes it exceptionally well-suited for the synthesis of the all-trans isomer of this compound. The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org
A practical synthesis of a related compound, 2,4,6-octatrienoic acid, has been demonstrated via an HWE reaction between 2,4-trans-hexadienal and triethyl phosphonoacetate. google.com This approach can be extended to the synthesis of the dioic acid by using starting materials with appropriate functional groups at both ends.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |
| Reactivity | Less nucleophilic (stabilized ylides) to highly reactive (non-stabilized ylides). | Generally more nucleophilic and reactive than corresponding ylides. organicchemistrydata.org |
| Stereoselectivity | Non-stabilized ylides favor (Z)-alkenes; stabilized ylides favor (E)-alkenes. organic-chemistry.org | Strongly favors the formation of (E)-alkenes. nrochemistry.com |
| Byproduct | Triphenylphosphine oxide (often difficult to separate). | Dialkyl phosphate salt (water-soluble, easily removed). wikipedia.org |
Palladium-catalyzed cross-coupling reactions provide a versatile alternative for constructing polyene systems. The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, is particularly useful for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comorganic-chemistry.org
To construct a triene system like that in this compound, a Sonogashira-based strategy would involve:
Coupling of smaller vinyl halide and terminal alkyne fragments, which themselves contain ester functionalities.
Stepwise construction of a conjugated enyne or dienyne system.
Subsequent stereoselective reduction of the alkyne triple bonds to (E)-alkenes. This can be achieved, for example, by using dissolving metal reduction (e.g., sodium in liquid ammonia).
While this approach can be highly effective, it often requires more steps (coupling followed by reduction) compared to a direct olefination strategy like the HWE reaction. However, its mild reaction conditions and broad functional group tolerance make it a valuable tool, especially in the synthesis of complex natural products containing polyene motifs. wikipedia.orglibretexts.org
Controlled oligomerization or condensation reactions can also be employed to build the polyene chain. These methods involve the stepwise reaction of monomers to form a longer chain. For instance, aldol or Knoevenagel condensation reactions can form α,β-unsaturated carbonyl compounds, which can be extended through subsequent condensation steps.
Polycondensation, a process where bifunctional monomers react to form long polymer chains, can be adapted for the synthesis of discrete oligomers under controlled conditions. nih.gov For example, the reaction of a dicarboxylic acid with a diol can produce polyesters. nih.gov While typically used for high molecular weight polymers, the underlying chemistry can be controlled to favor the formation of shorter, well-defined molecules like trienedioic acids, often by carefully managing stoichiometry and reaction times. Low-temperature solution polycondensation is one method that allows for mild reaction conditions. researchgate.net
The final step in many syntheses of this compound is the conversion of precursor functional groups into the terminal carboxylic acids. As mentioned, olefination and cross-coupling reactions are often performed on substrates containing ester groups.
The most common method for converting esters to carboxylic acids is hydrolysis . libretexts.org This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification): The ester is treated with an aqueous base (e.g., sodium hydroxide or potassium hydroxide), which results in the formation of the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.
Acid-catalyzed hydrolysis: This is an equilibrium process where the ester is heated with a strong acid (e.g., sulfuric acid or hydrochloric acid) in the presence of excess water. libretexts.org
Alternatively, if the polyene chain was constructed with terminal aldehyde or alcohol groups, these can be converted to carboxylic acids via oxidation .
Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). solubilityofthings.com
Aldehydes are readily oxidized to carboxylic acids using milder oxidants such as silver oxide (Tollens' reagent) or sodium chlorite (NaClO₂). fiveable.me
| Precursor Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Ester (-COOR) | Hydrolysis | H₃O⁺ (acidic) or 1. NaOH, 2. H₃O⁺ (basic) libretexts.org | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | Oxidation | KMnO₄, CrO₃, Ag₂O, NaClO₂ solubilityofthings.com | Carboxylic Acid (-COOH) |
| Primary Alcohol (-CH₂OH) | Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) fiveable.me | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or NaOH/H₂O, heat | Carboxylic Acid (-COOH) |
Stereoselective Synthesis of Defined Isomers
The synthesis of specific stereoisomers of this compound requires precise control over the geometry of the three conjugated double bonds. Methodologies that allow for such control are highly sought after in the synthesis of polyenes.
While the direct catalytic asymmetric synthesis of this compound is not extensively documented, the principles of modern asymmetric catalysis offer viable strategies for the enantioselective synthesis of its derivatives or precursors. One of the key challenges in the synthesis of chiral polyenes is the control of axial chirality, which can arise from the restricted rotation around single bonds connecting the double bonds.
Palladium-catalyzed asymmetric conjugate addition of organoboron reagents to cyclic enones has emerged as a powerful tool for the enantioselective construction of all-carbon quaternary stereocenters. caltech.edunih.gov This methodology could be adapted to precursors of this compound to introduce chirality. For instance, a chiral palladium complex could catalyze the addition of a nucleophile to a prochiral substrate containing a part of the polyene chain, thereby setting a key stereocenter that can be elaborated into the final product.
Furthermore, cooperative catalysis, involving a Lewis acid and an N-heterocyclic carbene, has been shown to be effective in the asymmetric synthesis of highly substituted β-lactones, which can serve as versatile building blocks for complex molecules. This approach could potentially be employed to construct chiral segments of this compound analogs.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the stereoselective synthesis of alkenes, particularly for the formation of (E)-olefins with high selectivity. organic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the all-(E) isomer of this compound, a symmetrical dialdehyde could be reacted with two equivalents of a phosphonate reagent containing a carboxylic acid ester group. The use of stabilized phosphonate ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org
The stereochemical outcome of the HWE reaction can be influenced by several factors, including the nature of the phosphonate, the base used for deprotonation, the solvent, and the reaction temperature. For instance, using potassium bases and crown ethers can sometimes favor the formation of (Z)-alkenes. This tunability allows for the synthesis of different geometric isomers of this compound. A scalable synthesis of (E)-α,β-unsaturated esters has been developed using deep eutectic solvents in the HWE reaction, offering an environmentally friendly approach. rsc.org
The following table summarizes the general stereochemical outcomes of the Horner-Wadsworth-Emmons reaction under different conditions:
| Reagent Type | Conditions | Predominant Isomer |
| Stabilized phosphonate ylides | Standard (e.g., NaH, THF) | (E)-alkene |
| Still-Gennari phosphonates | KHMDS, 18-crown-6, THF | (Z)-alkene |
Photoisomerization is a powerful technique for altering the geometric configuration of double bonds in polyenes. nih.gov Irradiation of a specific isomer with light of a suitable wavelength can lead to the formation of other geometric isomers. This process can be used to either enrich a desired isomer or to convert a more readily available isomer into a less accessible one. The photostationary state, which is the equilibrium mixture of isomers under irradiation, depends on the absorption spectra of the isomers and their quantum yields of isomerization. nih.gov
For conjugated dienoic esters, it has been shown that Lewis acids can influence the outcome of photoisomerization reactions, in some cases shifting the equilibrium towards the (Z)-isomer. researchgate.net This suggests that the photochemical isomerization of this compound or its esters in the presence of catalysts could be a viable method for obtaining specific geometric isomers with high purity.
Synthesis of Deuterated or Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and biosynthetic pathways. The synthesis of deuterated or ¹³C-labeled this compound would enable detailed mechanistic studies of its formation and reactivity.
A common strategy for introducing deuterium into polyketide-derived molecules is to use deuterated precursors in the synthesis. For example, a deuterated phosphonate reagent could be used in a Horner-Wadsworth-Emmons reaction to introduce deuterium at a specific position in the polyene chain. Alternatively, deuterated building blocks can be incorporated during the construction of the carbon skeleton.
In the context of biosynthetic studies, feeding experiments with isotopically labeled precursors, such as [¹³C₂]acetate or [¹³C, ¹⁸O₂]acetate, to the producing organism can reveal the origin of the carbon and oxygen atoms in the final natural product. researchgate.net For example, the incorporation of a CD₃ group from labeled acetate can be used to identify the starter unit in polyketide biosynthesis. rsc.org The analysis of the resulting labeled this compound by mass spectrometry and NMR spectroscopy would provide insights into its biosynthetic origins.
Biosynthetic Pathways and Enzymatic Synthesis
The biosynthesis of this compound is intimately linked to the production of other secondary metabolites in certain fungi, particularly within the genus Trichoderma. Understanding these pathways provides insight into the enzymatic machinery responsible for constructing this polyunsaturated dicarboxylic acid.
Identification of Fungal Biosynthetic Routes (e.g., Trichoderma species)
This compound is a known component of the fungal secondary metabolite harzianum A (HA), which is produced by species such as Trichoderma arundinaceum. nih.govmdpi.com Harzianum A is a trichothecene (B1219388), a class of sesquiterpenoid mycotoxins. The core trichothecene structure is modified by the attachment of various side chains, and in the case of HA, this side chain is this compound. nih.gov
The biosynthesis of HA is encoded by a tri gene cluster. mdpi.com While the core of HA is of terpenoid origin, the this compound moiety is a polyketide, synthesized by a polyketide synthase (PKS). This indicates a hybrid biosynthetic pathway involving both terpene and polyketide synthases. It has been hypothesized that an acyl-transferase, potentially encoded by the tri3 gene, is responsible for attaching the pre-formed this compound to the trichodermol (B1681381) core. nih.gov
Genomic analyses of Trichoderma species, such as Trichoderma harzianum, have revealed a large number of biosynthetic gene clusters (BGCs), many of which are predicted to produce polyketides. nih.govbiorxiv.org The identification of the specific PKS gene cluster responsible for the synthesis of the this compound portion of HA is an area of ongoing research. Comparative genomics between different trichothecene-producing Trichoderma species can help to pinpoint the genes involved. For example, the trichothecene biosynthetic gene clusters in T. hypoxylon, T. arundinaceum, and T. brevicompactum share similar organizations, suggesting a conserved mechanism for the production of these compounds. researchgate.net
The following table lists the key components of the proposed harzianum A biosynthetic pathway:
| Component | Biosynthetic Origin | Key Enzyme Type |
| Trichothecene core | Terpenoid | Terpene cyclase |
| This compound moiety | Polyketide | Polyketide synthase (PKS) |
| Attachment of side chain | Esterification | Acyl-transferase |
The Pivotal Role of Polyketide Synthases (PKSs) in Dioic Acid Formation
Polyketide synthases (PKSs) are large, multi-domain enzymes that play a central role in the biosynthesis of a vast array of natural products, including the precursors to this compound. wikipedia.orgresearchgate.net These enzymatic assembly lines catalyze the repetitive condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to construct the carbon backbone of polyketides. researchgate.netrasmusfrandsen.dk The structure and function of PKSs are strikingly similar to fatty acid synthases (FASs), as both utilize a similar mechanism of sequential Claisen condensations. rasmusfrandsen.dk
The genetic blueprints for the biosynthesis of a specific polyketide are typically organized in gene clusters. rasmusfrandsen.dk PKSs are broadly classified into three types (I, II, and III) based on their protein architecture and catalytic mechanisms. wikipedia.orgresearchgate.net Type I PKSs are large, modular proteins where each module is responsible for one cycle of polyketide chain extension and modification. wikipedia.orgnih.gov In contrast, Type II PKSs are composed of dissociable enzymes that act iteratively. wikipedia.org Type III PKSs are smaller homodimeric enzymes that utilize a distinct catalytic mechanism. wikipedia.org
In the context of dioic acid formation, PKSs are responsible for generating the linear polyketide chain that serves as the precursor. For instance, in the biosynthesis of the trichothecene toxin harzianum A, a PKS is required to produce the eight-carbon polyketide precursor of the octa-2,4,6-trienedioyl substituent. nih.gov This precursor is then further modified by other enzymes to yield the final dioic acid moiety. The versatility of PKSs allows for the production of a wide range of polyketide structures, which can then be tailored by downstream enzymes to generate diverse natural products. nih.govnih.gov
Enzymatic Oxidation Mechanisms: The Role of Cytochrome P450 Enzymes
Cytochrome P450 enzymes (CYPs or P450s) are a superfamily of heme-containing monooxygenases that are crucial in the metabolism of a wide variety of compounds, including the oxidation of polyketide precursors to form dicarboxylic acids. researchgate.netmdpi.com These enzymes catalyze a broad range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage. nih.govnih.gov
In the biosynthesis of this compound and its analogs, P450 enzymes are responsible for the terminal oxidation of the polyketide chain. This process often involves a series of sequential oxidation reactions. nih.gov For example, the ω-oxidation of a fatty acid or a polyketide chain is a common route to dicarboxylic acid formation. nih.gov This pathway typically begins with the hydroxylation of the terminal methyl group, followed by further oxidation to an aldehyde and then to a carboxylic acid, thus forming a dicarboxylic acid. nih.govnih.gov
A specific example of a P450 enzyme's role is in the biosynthesis of harzianum A. After the PKS synthesizes the octa-2,4,6-trienoic acid precursor, a cytochrome P450 monooxygenase, designated as Tri23, is required for its conversion to octa-2,4,6-trienedioyl-CoA. nih.gov This enzymatic step is essential for the subsequent esterification of the dioic acid to the trichothecene core. nih.gov The involvement of P450 enzymes highlights the intricate enzymatic machinery required to produce complex natural products.
| Enzyme Class | Function in Dioic Acid Formation | Example |
| Polyketide Synthases (PKSs) | Synthesize the linear polyketide backbone. | PKS in Trichoderma arundinaceum produces the C8 precursor for harzianum A. nih.gov |
| Cytochrome P450 Monooxygenases | Catalyze the terminal oxidation of the polyketide chain to form the dicarboxylic acid. | Tri23 in T. arundinaceum converts octa-2,4,6-trienoic acid to its dioyl-CoA derivative. nih.gov |
Intermediates in Natural Product Biosynthesis: The Harzianum A Precursor
The biosynthesis of complex natural products like harzianum A proceeds through a series of well-defined intermediates. A key intermediate in the formation of the octa-2,4,6-trienedioyl moiety of harzianum A is octa-2,4,6-trienoic acid. nih.gov This C8 polyketide is synthesized by a dedicated polyketide synthase. nih.gov
Following its synthesis, octa-2,4,6-trienoic acid must be activated for its subsequent attachment to the trichothecene core. This activation involves its conversion to octa-2,4,6-trienedioyl-CoA, a reaction catalyzed by the cytochrome P450 enzyme Tri23. nih.gov This CoA-ester is the immediate precursor that is esterified to the C-4 hydroxyl group of the trichothecene core structure, 12,13-epoxytrichothec-9-ene (EPT). nih.gov
The identification of these intermediates is crucial for elucidating the complete biosynthetic pathway of harzianum A and similar natural products. Understanding the sequence of enzymatic reactions and the structures of the intermediates allows for a deeper comprehension of how fungi produce such a diverse array of secondary metabolites. nih.govnih.gov
Genetic Engineering Strategies for Enhanced Production
The production of valuable polyketides, including precursors to dioic acids, is often limited by the low yields from their native producers. nih.gov To overcome this, various genetic engineering strategies have been developed to enhance the production of these compounds. frontiersin.orgmdpi.com These strategies often focus on increasing the supply of precursors, optimizing the expression of biosynthetic genes, and introducing novel pathways into heterologous hosts. nih.govfrontiersin.org
One primary approach is to increase the availability of the starter and extender units for PKSs, namely acetyl-CoA and malonyl-CoA. nih.govnih.gov This can be achieved by overexpressing genes involved in their synthesis or by deleting competing pathways. frontiersin.org For example, directing carbon flux towards acetyl-CoA synthesis has been shown to boost PKS production. nih.gov
Another strategy involves the heterologous expression of the entire biosynthetic gene cluster in a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgoup.com This allows for the optimization of gene expression levels through techniques like promoter engineering and increasing gene copy numbers. frontiersin.org Furthermore, the engineering of the PKS enzymes themselves, through domain swapping or mutagenesis, can lead to the production of novel polyketides or improved catalytic efficiency. nih.govrsc.org The development of high-throughput design-build-test-learn cycles for PKS engineering is accelerating the creation of novel and efficient biosynthetic pathways. energy.gov
| Strategy | Description | Example |
| Precursor Supply Engineering | Increasing the intracellular pools of starter and extender units (e.g., acetyl-CoA, malonyl-CoA). | Overexpression of acetyl-CoA carboxylase to increase malonyl-CoA levels. nih.gov |
| Heterologous Expression | Transferring the biosynthetic gene cluster to a host organism that is easier to cultivate and genetically manipulate. | Production of aromatic polyketides in E. coli. nih.gov |
| Gene Expression Optimization | Modifying gene copy number, promoter strength, and ribosome binding sites to balance pathway expression. | Enhancing naringenin production in S. cerevisiae by increasing gene copy number. frontiersin.org |
| PKS Protein Engineering | Altering the domains of the PKS to change its specificity or activity. | Swapping PKS modules to generate new polyketide structures. rsc.org |
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like Octa-2,4,6-trienedioic acid. Through various NMR experiments, it is possible to map out the entire molecular structure, including the connectivity of atoms and their spatial arrangement.
Proton NMR (¹H NMR) for Olefinic and Alkyl Proton Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of protons and their immediate electronic environment within a molecule. For this compound, the ¹H NMR spectrum is characterized by signals in the olefinic region, corresponding to the protons attached to the conjugated double bonds.
The chemical shifts (δ) of these olefinic protons are expected to fall within the range of 5.5 to 7.5 ppm, a region typical for protons on conjugated double bonds. orgchemboulder.com The conjugation with the electron-withdrawing carboxylic acid groups at both ends of the chain significantly influences the chemical shifts of the adjacent protons (H-2 and H-7), causing them to be deshielded and appear further downfield compared to the inner protons (H-3, H-4, H-5, H-6). mdpi.com The acidic protons of the two carboxyl groups are expected to produce a broad singlet signal at a much lower field, typically between 10.0 and 13.2 ppm, the position of which can be dependent on the solvent and concentration. orgchemboulder.com
The multiplicity of the signals, resulting from spin-spin coupling, provides information about adjacent protons. For the all-trans (E,E,E) isomer, large vicinal coupling constants (J-values), typically in the range of 11-18 Hz, are expected between the protons on the double bonds, confirming their trans-configuration.
Table 1: Predicted ¹H NMR Chemical Shifts for (2E,4E,6E)-Octa-2,4,6-trienedioic acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-2, H-7 | ~7.0 - 7.5 | Doublet of doublets (dd) |
| H-3, H-6 | ~6.0 - 6.5 | Doublet of doublets (dd) |
| H-4, H-5 | ~6.0 - 6.5 | Multiplet (m) |
| -COOH | 10.0 - 13.2 | Singlet (s, broad) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Group Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all carbon signals. libretexts.orgopenstax.org
For this compound, the spectrum can be divided into two main regions:
Carbonyl Carbons: The carbons of the two carboxylic acid groups (C-1 and C-8) are the most deshielded due to the double bond to oxygen and the second oxygen atom. Their signals are expected to appear in the range of 165 to 185 ppm. pressbooks.pubprinceton.edu
Olefinic Carbons: The sp²-hybridized carbons of the conjugated triene system (C-2 through C-7) will resonate in the range of 110 to 160 ppm. openstax.org The specific chemical shift of each carbon is influenced by its position in the conjugated chain and its proximity to the terminal carboxyl groups.
Due to the symmetry in the (2E,4E,6E)-isomer, only four distinct carbon signals would be expected: one for the carboxyl carbons (C-1/C-8), one for the alpha-olefinic carbons (C-2/C-7), one for the beta-olefinic carbons (C-3/C-6), and one for the gamma-olefinic carbons (C-4/C-5).
Table 2: ¹³C NMR Spectral Data for (2E,4E,6E)-Octa-2,4,6-trienedioic acid
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C-1, C-8 (-COOH) | 169.9 |
| C-4, C-5 | 142.8 |
| C-3, C-6 | 137.9 |
| C-2, C-7 | 124.9 |
Data sourced from SpectraBase for (2E,4E,6E)-octa-2,4,6-trienedioic acid. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the detailed structure of complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent olefinic protons, confirming the H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, and H-6/H-7 connectivity along the entire polyene chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the definitive assignment of each olefinic carbon by linking it to its already assigned proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry of the double bonds by identifying protons that are close to each other in space, regardless of their bonding connectivity. For the (2E,4E,6E)-isomer, specific through-space interactions would be expected between non-adjacent protons, such as H-2 and H-4, which would help confirm the all-trans configuration.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₈O₄, with a molecular weight of approximately 168.15 g/mol . nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for polar and thermally labile compounds like dicarboxylic acids. researchgate.net The analysis can be performed in both positive and negative ion modes.
Negative Ion Mode: In this mode, the most prominent ion is typically the deprotonated molecule, [M-H]⁻, which would appear at an m/z of approximately 167.03.
Positive Ion Mode: In positive ion mode, protonated molecules [M+H]⁺ (m/z 169.04) or adducts with cations like sodium, [M+Na]⁺ (m/z 191.02), may be observed. For dicarboxylic acids, the formation of a double-sodium adduct of the singly deprotonated molecule, [M-H+2Na]⁺, is also a characteristic feature. nih.gov
Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion can induce fragmentation, typically involving the neutral loss of water (H₂O) or carbon dioxide (CO₂), which are characteristic fragmentation pathways for dicarboxylic acids. researchgate.net
Table 3: Predicted m/z Values for Key Ions of this compound in ESI-MS
| Ion | Ionization Mode | Predicted m/z |
|---|---|---|
| [M-H]⁻ | Negative | 167.03 |
| [M+H]⁺ | Positive | 169.04 |
| [M+Na]⁺ | Positive | 191.02 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Forms
Direct analysis of dicarboxylic acids by GC-MS is challenging due to their low volatility and thermal instability. colostate.edu Therefore, a derivatization step is required to convert the polar carboxyl groups into less polar, more volatile functional groups, such as esters or silyl (B83357) ethers. nih.gov
Derivatization: Common methods include esterification with an alcohol (e.g., methanol (B129727) or butanol) in the presence of a catalyst like BF₃, or silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net
A reported GC-MS spectrum for (2E,4E,6E)-octa-2,4,6-trienedioic acid shows characteristic fragmentation, which would correspond to a derivatized form of the molecule suitable for GC analysis. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-visible region. In organic molecules, these are typically π-electron systems and heteroatoms with non-bonding valence-shell electrons. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one, often the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition in molecules with π systems. For this compound, the conjugated system of three carbon-carbon double bonds constitutes a significant chromophore.
Correlation of UV-Vis Maxima with Polyene Chromophore Length
A critical factor influencing the wavelength of maximum absorption (λmax) is the extent of conjugation in a molecule. utoronto.ca As the length of the conjugated polyene system increases, the energy gap (ΔE) between the HOMO and LUMO decreases. msu.edumasterorganicchemistry.com This smaller energy gap requires less energy to promote an electron, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). utoronto.camsu.edu
For conjugated polyenes, it has been observed that each additional double bond in the conjugated π-electron system shifts the absorption maximum by approximately 30 nm to a longer wavelength. utoronto.camsu.edu This trend is also accompanied by an increase in the molar absorptivity (ε), meaning the intensity of the absorption also increases (a hyperchromic shift). utoronto.ca
The structure of this compound contains a conjugated triene system. By comparing it to simpler conjugated polyenes, we can observe this correlation. The presence of two carboxyl groups, which are themselves chromophores, will also influence the final λmax value.
Table 1: Effect of Conjugation Length on λmax in Polyenes
| Compound Name | Structure | Number of Conjugated C=C Bonds | Typical λmax (nm) |
|---|---|---|---|
| Ethene | CH2=CH2 | 1 | ~174 |
| 1,3-Butadiene | CH2=CH-CH=CH2 | 2 | ~217 |
| 1,3,5-Hexatriene (B1211904) | CH2=CH-CH=CH-CH=CH2 | 3 | ~258 |
Based on the trend shown in Table 1, the core chromophore of this compound, a triene, would be expected to have a λmax in a similar region to 1,3,5-hexatriene. The conjugation of the carbonyl groups from the dicarboxylic acid with the polyene system would likely cause a further bathochromic shift.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carboxyl and Alkene Stretches)
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and conjugated alkene functional groups.
The carboxylic acid group (–COOH) has two very distinctive IR absorptions. libretexts.orgopenstax.org
O–H Stretch: A very broad and strong absorption band is anticipated in the range of 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid molecules, which typically exist as dimers. orgchemboulder.com This band is often superimposed on the C-H stretching bands. orgchemboulder.com
C=O (Carbonyl) Stretch: An intense, sharp band is expected between 1690 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com For carboxylic acids, this peak is typically centered around 1710 cm⁻¹ when the molecules are in a hydrogen-bonded dimeric form. libretexts.orgopenstax.org The conjugation of the carbonyl group with the polyene system in this compound is expected to lower the frequency of this C=O stretch by 20 to 30 cm⁻¹. libretexts.orglibretexts.org
C–O Stretch: A medium intensity band for the C–O single bond stretch is expected to appear in the region of 1210-1320 cm⁻¹. orgchemboulder.comlumenlearning.com
The carbon-carbon double bonds (C=C) of the conjugated alkene system also give rise to characteristic IR absorptions.
C=C Stretch: The C=C stretching vibrations for conjugated alkenes typically appear in the region of 1600-1680 cm⁻¹. These bands are often of variable intensity.
=C–H Stretch: The stretching vibration of the C-H bonds where the carbon is part of a double bond occurs above 3000 cm⁻¹, usually in the 3020-3100 cm⁻¹ range. libretexts.org
=C–H Bend: Out-of-plane bending vibrations for the alkene C-H bonds are also expected, typically in the 675-1000 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 2500-3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch (Conjugated) | ~1690-1710 | Strong, Sharp |
| Carboxylic Acid | C–O Stretch | 1210-1320 | Medium |
| Alkene | =C–H Stretch | 3020-3100 | Medium |
| Alkene | C=C Stretch (Conjugated) | 1600-1680 | Variable |
Theoretical and Computational Investigations of Octa 2,4,6 Trienedioic Acid
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT is employed to optimize the molecular geometry, determine thermodynamic properties, and analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.govmdpi.com
For octa-2,4,6-trienedioic acid, DFT calculations can predict key ground-state properties. For instance, geometry optimization at a level like B3LYP/6-31G** would provide precise bond lengths, bond angles, and dihedral angles for the lowest energy conformation. nih.govresearchgate.net From this, electronic properties such as the HOMO-LUMO energy gap, ionization potential, and electron affinity can be derived, offering insights into the molecule's kinetic stability and reactivity.
Table 1: Predicted Ground State Properties of (2E,4E,6E)-Octa-2,4,6-trienedioic Acid using DFT
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -608.123 | Thermodynamic stability reference |
| HOMO Energy (eV) | -6.54 | Highest Occupied Molecular Orbital; relates to electron-donating ability |
| LUMO Energy (eV) | -2.18 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.36 | Indicates electronic excitation energy and chemical stability |
Note: The values in this table are illustrative and representative of typical results from DFT calculations for similar conjugated dicarboxylic acids.
This compound can exist as several geometric isomers due to the presence of three carbon-carbon double bonds, each of which can have an E (trans) or Z (cis) configuration. pearson.com This leads to 2³ = 8 potential stereoisomers, although some may be sterically hindered or equivalent due to symmetry. pearson.com
Quantum chemical calculations, particularly DFT, are used to determine the relative stabilities of these isomers. By calculating the total electronic energy of the optimized geometry for each isomer, a stability ranking can be established. The (2E,4E,6E) isomer is generally expected to be the most stable due to reduced steric hindrance, allowing for a more planar and fully conjugated system. The relative energies of other isomers compared to the most stable one provide insight into the energy penalties associated with Z-configurations.
Table 2: Calculated Relative Stabilities of this compound Isomers
| Isomer Configuration | Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|
| (2E,4E,6E) | 0.00 | Most Stable |
| (2Z,4E,6E) | +15.2 | Less Stable |
| (2E,4Z,6E) | +8.5 | Less Stable |
Note: These energy values are hypothetical examples to illustrate the expected trend in stability, where E-isomers are typically more stable than Z-isomers in open-chain polyenes.
Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and structural elucidation of unknown compounds or confirm the structure of synthesized molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net
The accuracy of predicted NMR shifts depends on the choice of the DFT functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net For this compound, calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in a given isomer, helping to assign experimental spectra.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for (2E,4E,6E)-Octa-2,4,6-trienedioic Acid
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1, C8 (Carboxyl) | 168.5 | - |
| C2, C7 | 125.4 | 6.1 |
| C3, C6 | 140.2 | 7.3 |
Note: These are representative chemical shifts calculated using standard computational protocols (e.g., GIAO-B3LYP/6-31+G(d,p)). Actual values may vary based on the specific computational method and experimental conditions.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. academie-sciences.frscispace.com It computes the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), which is proportional to the intensity of the absorption band.
For a conjugated polyene like this compound, the most intense absorption in the UV-Vis spectrum is expected to arise from a π → π* transition, primarily involving the HOMO to LUMO transition. TD-DFT calculations can predict the λmax for this and other transitions, providing a theoretical spectrum that can be compared with experimental data.
Table 4: TD-DFT Calculated Electronic Transitions for (2E,4E,6E)-Octa-2,4,6-trienedioic Acid
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 1.25 | HOMO → LUMO (95%) |
| S₀ → S₂ | 258 | 0.18 | HOMO-1 → LUMO (78%) |
Note: The presented values are illustrative of typical TD-DFT results for conjugated systems and are used to demonstrate the type of data generated.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in a solvent environment. researchgate.netescholarship.orgnih.gov
Reaction Mechanism Studies and Transition State Analysis (e.g., isomerization, dimerization)
Computational chemistry provides powerful tools to elucidate the potential reaction mechanisms for this compound, a conjugated polyenedioic acid. While specific computational studies on this exact molecule are not prevalent in existing literature, extensive theoretical work on analogous systems, such as muconic acid (2,4-hexadienedioic acid), offers significant insights into its likely reactive pathways, particularly isomerization and dimerization.
Isomerization:
The conjugated triene system of this compound allows for a number of stereoisomers (e.g., cis,cis,cis, cis,trans,cis, trans,trans,trans). The interconversion between these isomers is a key reaction pathway. Theoretical studies on the simpler analogue, muconic acid, have shown that isomerization from the biologically produced cis,cis form to the trans,trans isomer is a critical step for its use as a platform chemical, for instance in Diels-Alder reactions.
Computational investigations, typically employing Density Functional Theory (DFT), can map the potential energy surface for these isomerization reactions. The mechanism is expected to proceed through a transition state involving the rotation around one of the carbon-carbon double bonds. The energy barrier for this rotation is a key parameter determining the feasibility and rate of isomerization. For muconic acid, it has been shown that the isomerization can be influenced by solvent effects and the presence of catalysts, which can be modeled computationally. It is reasonable to predict a similar scenario for this compound, where the extended conjugation might influence the rotational barriers.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the isomerization of an this compound isomer, based on typical values for similar molecules.
| Isomerization Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| (2Z,4E,6E) to (2E,4E,6E) | B3LYP | 6-311++G(d,p) | 25.8 |
| (2Z,4Z,6E) to (2E,4Z,6E) | M06-2X | cc-pVTZ | 28.3 |
Note: This table is illustrative and contains hypothetical data for this compound based on studies of related compounds.
Dimerization:
The presence of carboxylic acid functional groups in this compound makes dimerization a highly probable intermolecular reaction. Carboxylic acids are well-known to form stable cyclic dimers through dual hydrogen bonds. Computational studies using methods like DFT and Hartree-Fock (HF) have been extensively used to investigate the thermodynamics and kinetics of carboxylic acid dimerization.
The dimerization of this compound would be expected to proceed via a transition state where the two molecules orient to form the hydrogen-bonded structure. The binding energy of the resulting dimer is a key indicator of its stability. Anharmonic DFT calculations on similar unsaturated carboxylic acids like sorbic acid have provided insights into the vibrational spectra of such dimers, which can be used to characterize them experimentally.
Furthermore, the conjugated polyene backbone could potentially participate in cycloaddition reactions, such as a [4+2] Diels-Alder dimerization, although this is often described incorrectly for fatty acid dimerization without an activated dienophile. A thorough computational study would be necessary to determine the feasibility of such pathways in competition with the more common hydrogen-bond-driven dimerization.
The following interactive table presents typical binding energies for the dimerization of various carboxylic acids, providing a reference for the expected stability of the this compound dimer.
| Carboxylic Acid | Computational Method | Basis Set | Calculated Dimer Binding Energy (kcal/mol) |
| Formic Acid | DFT (B3LYP) | 6-311++G(d,p) | -14.2 |
| Acetic Acid | DFT (B3LYP) | 6-311++G(d,p) | -15.1 |
| Benzoic Acid | DFT (B3LYP) | 6-311++G(d,p) | -16.5 |
Note: This table is based on data for other carboxylic acids and serves as a reference for the potential binding energy of this compound dimers.
Structure-Reactivity Relationship Predictions
The chemical reactivity of this compound is intrinsically linked to its electronic structure, which can be thoroughly investigated using computational methods. The extended π-conjugated system and the terminal carboxylic acid groups are the primary determinants of its reactivity.
Frontier Molecular Orbital (FMO) Analysis:
A key aspect of predicting reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the extended conjugation is expected to raise the HOMO energy and lower the LUMO energy compared to shorter-chain analogues, likely resulting in a smaller HOMO-LUMO gap and thus, enhanced reactivity. The precise distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. DFT calculations are routinely used to compute and visualize these orbitals.
Molecular Electrostatic Potential (MEP):
The molecular electrostatic potential (MEP) map is another valuable computational tool for predicting reactivity. It illustrates the charge distribution within the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would be expected to show negative potential around the oxygen atoms of the carboxylic acid groups, making them sites for interaction with electrophiles and for hydrogen bonding. The conjugated carbon chain would also exhibit a nuanced electrostatic potential influencing its reactivity in cycloaddition or addition reactions.
The following table presents a hypothetical summary of computed electronic properties for different isomers of this compound, which would be used to predict their relative reactivity.
| Isomer of this compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| (2E,4E,6E) | -6.2 | -2.5 | 3.7 |
| (2Z,4E,6Z) | -6.1 | -2.3 | 3.8 |
| (2Z,4Z,6Z) | -6.0 | -2.1 | 3.9 |
Note: This table is illustrative and contains hypothetical data. In general, a smaller HOMO-LUMO gap indicates higher reactivity.
By analyzing these and other computed descriptors (e.g., atomic charges, bond orders), a comprehensive structure-reactivity relationship can be established. For instance, the planarity of the different isomers would affect the degree of π-orbital overlap, which in turn influences the electronic properties and, consequently, the reactivity of the molecule. Theoretical studies on conjugated polyenes have shown that stability is related to the extent of conjugation and branching. These principles would be directly applicable to predicting the relative stabilities and reactivities of the various isomers of this compound.
Chemical Reactivity and Derivatization of Octa 2,4,6 Trienedioic Acid
Reactions Involving the Carboxylic Acid Moieties
The two carboxylic acid groups at the termini of the carbon chain behave as typical carboxylic acids, undergoing reactions such as esterification, amidation, and conversion to more reactive acyl derivatives like acid chlorides and anhydrides.
The conversion of the carboxylic acid groups of octa-2,4,6-trienedioic acid into esters and amides is a fundamental derivatization strategy. These reactions typically proceed via nucleophilic acyl substitution.
Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires the removal of water as it is formed. youtube.com Alternatively, for more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation. organic-chemistry.org A patent describing related polyene carboxylic acids notes that esters can be saponified using alkali and that re-esterification can occur if alcoholic alkali is used. google.com
Amidation involves the reaction of the dicarboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome the initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. A more efficient and common approach involves the use of coupling agents. ucl.ac.uk Boric acid has emerged as an effective catalyst for direct amidation, proceeding through the formation of a mixed anhydride (B1165640) intermediate that is more susceptible to nucleophilic attack by the amine. orgsyn.orgsciepub.comsciepub.com This method is valued for its operational simplicity and greener reaction profile. sciepub.com
| Transformation | Reagents and Conditions | Expected Product |
|---|---|---|
| Diesterification (Fischer) | Methanol (B129727) (excess), H₂SO₄ (cat.), heat | Dimethyl octa-2,4,6-trienedioate |
| Diesterification (Steglich) | tert-Butanol, DCC, DMAP (cat.), CH₂Cl₂ | Di-tert-butyl octa-2,4,6-trienedioate |
| Diamidation (Direct) | Benzylamine, Boric Acid (cat.), Toluene, heat (Dean-Stark) | N,N'-Dibenzyl-octa-2,4,6-trienediamide |
| Diamidation (Coupling) | Piperidine, HBTU, DIPEA, DMF | 1,1'-(Octa-2,4,6-trienedioyl)dipiperidine |
To enhance the electrophilicity of the carbonyl carbons for subsequent nucleophilic attack, the carboxylic acid groups can be converted into more reactive derivatives like acid anhydrides and acid chlorides.
Acid Anhydrides can be formed from dicarboxylic acids. For some dicarboxylic acids, intramolecular anhydride formation can be achieved by gentle heating, leading to a cyclic anhydride. libretexts.org However, for a linear molecule like this compound, the formation of a large, strained cyclic monomeric anhydride is unlikely. Instead, heating with a dehydrating agent, such as acetic anhydride, would be expected to produce a polymeric anhydride. nih.gov These poly(ester-anhydrides) are useful in materials science and for drug delivery applications. nih.gov
Acid Chlorides are highly reactive carboxylic acid derivatives and are valuable synthetic intermediates. They are typically synthesized by treating the dicarboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction replaces both hydroxyl groups with chlorine atoms to yield octa-2,4,6-trienedioyl dichloride. These di-acid chlorides are significantly more reactive than the parent dicarboxylic acid and readily react with a wide range of nucleophiles, including alcohols, amines, and carbanions, without the need for catalysts. libretexts.org
| Derivative | Typical Reagents and Conditions | Expected Product |
|---|---|---|
| Di-acid Chloride | Thionyl chloride (SOCl₂), DMF (cat.), heat | Octa-2,4,6-trienedioyl dichloride |
| Di-acid Chloride | Oxalyl chloride ((COCl)₂), DMF (cat.), CH₂Cl₂ | Octa-2,4,6-trienedioyl dichloride |
| Polymeric Anhydride | Acetic Anhydride, heat | Poly(octa-2,4,6-trienedioic anhydride) |
Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. The thermal decarboxylation of simple unsaturated acids is a known process, though it often requires high temperatures. acs.org For polyenoic acids, catalytic methods are generally more effective and selective. A palladium-catalyzed protodecarboxylation has been shown to be effective for various polyenoic acids, providing the corresponding polyenes under mild conditions with either a Pd(0) or Pd(II) catalyst. organic-chemistry.org
The complete decarboxylation of this compound would yield 1,3,5,7-octatetraene. It is plausible that the reaction could proceed stepwise, with the loss of the first CO₂ molecule yielding hepta-2,4,6-trienoic acid. Additionally, photocatalytic methods, which utilize visible light and a suitable photocatalyst, have emerged as powerful tools for the decarboxylation of free carboxylic acids, including α,β-unsaturated variants, under mild conditions. rsc.orgacs.org Enzymatic, light-driven decarboxylation has also been demonstrated for long-chain dicarboxylic acids, offering a highly specific and environmentally benign pathway. d-nb.info
Reactions Involving the Conjugated Triene System
The extended π-system of the conjugated triene is electron-rich and susceptible to a variety of reactions, most notably cycloadditions and additions to the double bonds.
The conjugated triene system of this compound can participate in pericyclic reactions, acting as either a 4π or a 6π electron component.
In a [4+2] Cycloaddition (Diels-Alder Reaction) , two of the three conjugated double bonds can function as the diene component, reacting with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For example, the double bonds at the C2-C3 and C4-C5 positions could react with a dienophile like maleic anhydride, which would lead to a substituted cyclohexene (B86901) derivative. The electron-withdrawing nature of the terminal carboxylic acid groups would influence the reactivity and regioselectivity of this transformation.
The entire 6π electron system can also participate in higher-order cycloadditions. For instance, [6+2] cycloadditions involving 1,3,5-hexatriene (B1211904) derivatives are known to occur under photochemical conditions, reacting with a 2π component to form an eight-membered ring. chegg.com The electrocyclization of 1,3,5-hexatrienes to form 1,3-cyclohexadienes is another well-studied pericyclic reaction that could potentially occur under thermal or photochemical conditions. youtube.com
| Reaction Type | Reactant Partner (π-system) | Conditions | Potential Product Class |
|---|---|---|---|
| [4+2] Diels-Alder | Maleic Anhydride (2π) | Thermal | Substituted Cyclohexene |
| [4+2] Diels-Alder | N-Phenylmaleimide (2π) | Thermal | Substituted Cyclohexene Imide |
| [6+2] Cycloaddition | Ethylene (2π) | Photochemical (UV light) | Substituted Cyclooctadiene |
| 6π Electrocyclization | None (intramolecular) | Thermal or Photochemical | Substituted Cyclohexadiene |
The reduction of the three carbon-carbon double bonds in the triene system can be accomplished through catalytic hydrogenation. The extent of reduction can be controlled by the choice of catalyst, solvent, and reaction conditions.
Complete saturation of the triene system to yield octanedioic acid (suberic acid) would typically require vigorous hydrogenation conditions. This is often achieved using hydrogen gas at elevated pressure with a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. illinois.edu
Achieving selective reduction of one or two of the double bonds is more challenging due to the conjugated nature of the system. Transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol (B130326) or 1,3-cyclohexadiene (B119728) in the presence of a catalyst (e.g., Wilkinson's catalyst or Pd/C), can sometimes offer greater selectivity compared to direct hydrogenation with H₂ gas. westmont.edu The reduction of unsaturated fatty acids over platinum-tin alloy catalysts has been studied, where hydrogenation of the double bonds competes with decarboxylation. psu.edu For this compound, partial reduction would likely yield a mixture of octenedioic and octadienedioic acids, with the exact isomer distribution depending on the reaction conditions and the relative rates of 1,2-, 1,4-, and 1,6-addition of hydrogen.
| Desired Outcome | Catalyst System | Conditions | Expected Major Product |
|---|---|---|---|
| Complete Saturation | Pd/C (10%) or PtO₂ | H₂ (high pressure), Ethanol, RT-50°C | Octanedioic acid |
| Complete Saturation | Raney Nickel | H₂ (high pressure), high temperature | Octanedioic acid |
| Partial/Selective Reduction | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Isopropanol, heat (Transfer Hydrogenation) | Mixture of octenedioic and octadienedioic acids |
| Partial/Selective Reduction | Lindlar's Catalyst | H₂ (1 atm) | Mixture of partially reduced products |
Epoxidation and Dihydroxylation Reactions
The three conjugated double bonds in this compound are susceptible to oxidation reactions such as epoxidation and dihydroxylation. The reaction outcomes can be controlled by the choice of reagents and stoichiometry.
Epoxidation is the conversion of an alkene to an epoxide (an oxirane ring). This is typically achieved using peroxy acids (peracids), such as meta-chloroperoxybenzoic acid (m-CPBA). For this compound, the reaction can proceed in a stepwise manner, allowing for the potential formation of mono-, di-, and tri-epoxides. The reactivity of each double bond towards epoxidation is influenced by steric and electronic factors. The reaction is a syn-addition, meaning the oxygen atom adds to the same face of the double bond libretexts.org.
Dihydroxylation involves the addition of two hydroxyl (-OH) groups across a double bond to form a vicinal diol. This transformation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Osmium-catalyzed methods, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), are particularly effective for syn-dihydroxylation. Given the three double bonds, partial or complete dihydroxylation is possible, leading to a variety of polyol products.
| Reaction Type | Typical Reagents | Potential Products of this compound | Stereochemistry |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Mono-, di-, and tri-epoxides | Syn-addition libretexts.org |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. Cold, dilute KMnO₄ | Various vicinal diols and polyols | Syn-addition |
| Anti-Dihydroxylation | 1. Epoxidation (e.g., m-CPBA) 2. Acid-catalyzed hydrolysis (H₃O⁺) | Various vicinal diols and polyols | Anti-addition libretexts.org |
Halogenation and Hydrohalogenation Reactions
The conjugated π-system of this compound dictates the course of electrophilic addition reactions like halogenation and hydrohalogenation.
Halogenation , such as bromination (Br₂) or chlorination (Cl₂), involves the addition of halogen atoms across the double bonds. For a conjugated system, this can result in 1,2-, 1,4-, and 1,6-addition products. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms masterorganicchemistry.com. With a triene system, a mixture of products resulting from addition to one or more of the double bonds is expected.
Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr, HCl) to an alkene wikipedia.org. In conjugated systems, this reaction is notable for producing a mixture of kinetic and thermodynamic products. The initial protonation of the triene system would generate a resonance-stabilized allylic carbocation. The subsequent attack by the halide anion can occur at different positions, leading to 1,2-, 1,4-, or 1,6-adducts. The product distribution is highly dependent on reaction conditions such as temperature pearson.commasterorganicchemistry.com.
Low Temperatures favor the kinetic product , which is formed fastest, typically the 1,2-adduct.
Higher Temperatures favor the more stable thermodynamic product , often the 1,6-adduct, which benefits from the formation of a more substituted internal double bond.
| Addition Type | Reactant | Conditions | Major Product Type | Regiochemistry |
| Hydrohalogenation | HBr | Low Temperature | Kinetic (e.g., 1,2-adduct) | Follows Markovnikov's rule for the initial protonation wikipedia.orgscienceready.com.au |
| Hydrohalogenation | HBr | High Temperature | Thermodynamic (e.g., 1,6-adduct) | Leads to the most stable alkene product |
| Halogenation | Br₂ | Inert Solvent (e.g., CCl₄) | Mixture of 1,2-, 1,4-, 1,6-adducts | Anti-addition stereochemistry masterorganicchemistry.com |
Photoinduced Reactions and Photochemistry
The extended conjugation in this compound makes it susceptible to various photochemical reactions upon absorption of ultraviolet or visible light msu.edu. These reactions proceed via excited electronic states and can lead to products that are inaccessible through thermal pathways.
Key photoinduced reactions for conjugated polyenes include:
E/Z (cis/trans) Isomerization : This is a common process where absorption of light provides the energy to overcome the rotational barrier of a double bond, leading to a change in stereochemistry aip.orgnih.gov. For an all-trans isomer of this compound, photoisomerization can produce various cis/trans isomers.
Electrocyclic Reactions : These are pericyclic reactions that involve the formation of a sigma bond between the termini of the conjugated system, resulting in a cyclic product. For a triene (a 6π-electron system), photochemical electrocyclization is predicted by the Woodward-Hoffmann rules to proceed in a conrotatory fashion. For example, (2E,4Z,6E)-2,4,6-octatriene undergoes photochemical conrotatory ring closure to form trans-5,6-dimethyl-1,3-cyclohexadiene libretexts.orgmasterorganicchemistry.com. The corresponding reaction for this compound would yield a substituted cyclohexadiene dicarboxylic acid.
Cycloaddition Reactions : The excited state of the polyene can participate in cycloadditions, such as [2+2] or [4+2] dimerizations with a ground-state molecule.
The specific outcome of a photochemical reaction depends on factors like the excitation wavelength, solvent, and the presence of photosensitizers msu.edunih.gov.
Synthetic Utility as a Building Block in Complex Molecular Architectures
Dicarboxylic acids with defined stereochemistry and functionality are valuable building blocks in organic synthesis, particularly for polymers and natural products researchgate.netresearchgate.net. This compound, as a linear C8 difunctional molecule, offers significant potential in this regard.
Use in Natural Product Total Synthesis
The synthesis of natural products often relies on the use of modular building blocks to construct complex carbon skeletons nih.govnih.gov. The C8 framework of this compound could be a precursor for various natural products.
Polyene Motifs : The triene structure is a common motif in many natural products. The acid can be used directly or its carboxyl groups can be modified (e.g., reduced to alcohols or aldehydes) to participate in coupling reactions to extend the polyene chain nih.govnih.gov.
Saturated Chains : The double bonds can be fully hydrogenated to produce suberic acid (octanedioic acid), a linear saturated dicarboxylic acid, or selectively reduced to introduce specific stereocenters. This makes it a versatile starting material for natural products containing an eight-carbon chain.
Role in Cascade Reactions
A cascade reaction (or domino reaction) involves two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot wikipedia.org. The conjugated system of this compound is well-suited for initiating such cascades, particularly those involving pericyclic reactions wikipedia.org.
A hypothetical cascade could involve an intramolecular Diels-Alder reaction. If the carboxylic acid groups are converted into appropriate esters, one end of the molecule could act as a diene and the other as a dienophile, leading to the rapid construction of complex bicyclic systems. Furthermore, the triene system itself can undergo a sequence of electrocyclizations and cycloadditions, as seen in the biosynthesis of the endiandric acids, which proceeds through a polyene precursor that undergoes a cascade of 8π and 6π electrocyclizations followed by an intramolecular Diels-Alder reaction wikipedia.orgacs.org. This demonstrates the potential of linear polyenes like this compound to serve as substrates for generating significant molecular complexity in a highly efficient manner.
Biological Pathways and Metabolic Intersections of Octa 2,4,6 Trienedioic Acid
Role in Fungal Secondary Metabolism and Mycotoxin Production
Octa-2,4,6-trienedioic acid is a naturally occurring dicarboxylic acid that plays a significant role as a structural component in the secondary metabolism of certain fungi, particularly in the formation of macrocyclic trichothecene (B1219388) mycotoxins. nih.govresearchgate.net These toxins are complex molecules produced by various fungal genera, including Trichoderma, Myrothecium, and Stachybotrys, and are of interest for their biological activities. researchgate.netnih.gov Unlike simple trichothecenes, which consist of a core sesquiterpenoid structure, macrocyclic trichothecenes feature an additional ring structure derived from polyketide and isoprenoid-based substituents. nih.govnih.gov
The biosynthesis of macrocyclic trichothecenes is a complex process that merges two major metabolic pathways: the terpene pathway, which produces the 12,13-epoxytrichothec-9-ene (EPT) core, and the polyketide pathway, which generates the side chains that form the macrocycle. researchgate.netnih.gov this compound serves as the dicarboxylic acid moiety that forms part of the macrocyclic structure in specific mycotoxins, such as Harzianum A (HA), which is produced by the fungus Trichoderma arundinaceum. nih.gov
The formation of this polyketide-derived substituent is catalyzed by a Type I polyketide synthase (PKS). nih.govwikipedia.org Genetic studies have identified a specific PKS-encoding gene, tri17, as essential for the synthesis of the polyketide side chain in macrocyclic trichothecene production. nih.gov The PKS enzyme builds the carbon backbone of the future dicarboxylic acid through the sequential condensation of small carboxylic acid units, a process with notable similarities to fatty acid biosynthesis. wikipedia.org While the core of all trichothecenes is derived from the sesquiterpene trichodiene, the structural diversity and increased toxicity of macrocyclic variants are due to these complex polyketide-derived ester side chains. nih.govresearchgate.net
The primary enzymatic transformations involving this compound (or its biosynthetic precursor) within microorganisms are its synthesis via a polyketide synthase and its subsequent attachment to the trichothecene core.
Polyketide Synthesis: The biosynthesis of the linear polyketide chain is a multi-step process carried out by the PKS enzyme encoded by the tri17 gene. nih.gov This large, multi-domain enzyme complex selects the appropriate starter and extender units (typically acetyl-CoA and malonyl-CoA) and catalyzes a series of condensation, reduction, and dehydration reactions to form the final polyketide chain. nih.govwikipedia.org The specific domains within the PKS dictate the structure of the resulting molecule that will be modified into this compound.
Acyltransfer and Esterification: Once the polyketide moiety is synthesized, it must be attached to the EPT core, specifically to the hydroxyl group at the C-4 position of a precursor like trichodermol (B1681381). This crucial esterification step is catalyzed by an acyltransferase enzyme. nih.govnih.gov It has been hypothesized that the gene tri3 encodes the acyl-transferase responsible for adding the this compound side chain to form Harzianum A. nih.gov In other fungi, the gene tri18 is also suggested to encode an acyltransferase involved in this process. nih.gov This enzymatic reaction finalizes the incorporation of the dicarboxylic acid into the macrocyclic structure of the mycotoxin.
Table 1: Key Genes and Enzymes in the Fungal Biosynthesis of the this compound Moiety of Macrocyclic Trichothecenes
| Gene | Encoded Enzyme | Function in Biosynthesis | Fungal Genera |
| tri17 | Polyketide Synthase (PKS) | Catalyzes the formation of the linear polyketide chain precursor to this compound. nih.gov | Trichoderma, Myrothecium, Stachybotrys nih.gov |
| tri3 | Acyltransferase | Hypothesized to catalyze the esterification of the this compound moiety to the C-4 position of the trichothecene core (trichodermol) to form Harzianum A. nih.gov | Trichoderma nih.gov |
| tri18 | Acyltransferase | Believed to be involved in the acyltransfer process, linking the polyketide side chain to the trichothecene core. nih.gov | Stachybotrys nih.gov |
Interaction with Cellular Components and Signaling Pathways (Research Level)
Modulation of Gene Expression and Enzyme Activity (e.g., PPAR-γ activation)
This compound exerts significant influence on cellular function through the modulation of gene expression and enzyme activity, primarily through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govresearchgate.net As a PPAR-γ agonist, this compound instigates a cascade of transcriptional events that lead to observable changes in cellular processes. nih.gov
One of the key documented effects of this compound is the upregulation of genes involved in melanogenesis. Specifically, it has been shown to increase the expression of tyrosinase and the microphthalmia-associated transcription factor (MITF). nih.govkera.it Tyrosinase is the rate-limiting enzyme in the synthesis of melanin, the pigment responsible for skin coloration and photoprotection. wikipedia.org MITF, in turn, is a master regulator of melanocyte development and function, and it directly controls the transcription of the tyrosinase gene. nih.gov The induction of both tyrosinase and MITF expression by this compound is a direct consequence of PPAR-γ activation. nih.gov
The following table summarizes the key genes and enzymes modulated by this compound and the functional consequence of this modulation.
| Gene/Enzyme | Effect of this compound | Functional Consequence |
| Tyrosinase | Upregulation of expression | Increased melanin synthesis |
| Microphthalmia-associated transcription factor (MITF) | Upregulation of expression | Promotion of melanogenesis |
| Catalase | Upregulation of expression and activity | Enhanced antioxidant defense |
Mechanisms of Antioxidant Activity in Cellular Models
In cellular models, this compound demonstrates significant antioxidant activity through a multi-faceted mechanism that is intrinsically linked to its activation of PPAR-γ. nih.govnih.gov Rather than solely acting as a direct scavenger of reactive oxygen species (ROS), its primary antioxidant effects are mediated through the enhancement of the cell's endogenous antioxidant defense systems. nih.govresearchgate.net
A key aspect of its antioxidant action is the observed increase in the biological antioxidant potential (BAP) within cells. nih.govresearchgate.net This indicates a general enhancement of the cell's capacity to neutralize oxidative stress. This is, in large part, attributable to the upregulation of specific antioxidant enzymes. As previously mentioned, this compound increases the expression and activity of catalase. nih.govkera.it By efficiently breaking down hydrogen peroxide, catalase prevents the formation of more damaging reactive oxygen species, such as the hydroxyl radical.
Furthermore, the protective effects of this compound have been demonstrated in the context of UV-induced damage in human keratinocytes. nih.govmdpi.com Exposure to ultraviolet radiation is a major source of oxidative stress in the skin. Treatment with this compound has been shown to counteract these damaging effects, in part by bolstering the cell's antioxidant defenses. nih.govresearchgate.net This protective role is dependent on the activation of PPAR-γ, highlighting its central role in mediating the antioxidant response to this compound. nih.gov
Studies have also indicated that parrodiene derivatives, the family to which this compound belongs, can inhibit the lipoperoxidation of cell membranes. researchgate.net Lipid peroxidation is a destructive chain reaction that can lead to significant cellular damage. By preventing this process, this compound helps to maintain the integrity and function of cellular membranes in the face of oxidative challenge.
The table below outlines the observed antioxidant effects of this compound in cellular models.
| Antioxidant Effect | Observed Outcome in Cellular Models |
| Increased Biological Antioxidant Potential | Enhanced overall capacity to neutralize oxidative stress |
| Upregulation of Catalase | Increased decomposition of hydrogen peroxide |
| Protection against UV-induced damage | Reduced cellular damage from ultraviolet radiation |
| Inhibition of Lipid Peroxidation | Maintenance of cell membrane integrity |
Induction of Cellular Processes (e.g., melanogenesis)
This compound has been identified as a potent inducer of specific cellular processes, most notably melanogenesis, the process of melanin synthesis. nih.govresearchgate.net This induction is a direct result of its ability to activate PPAR-γ and subsequently modulate the expression of key regulatory factors in melanocytes. nih.gov
The process is initiated by the upregulation of both the microphthalmia-associated transcription factor (MITF) and tyrosinase. nih.govkera.it As the master regulator of melanocyte function, an increase in MITF levels triggers a cascade of gene expression leading to enhanced melanin production. The concurrent upregulation of the tyrosinase gene, which encodes the rate-limiting enzyme in melanin synthesis, further amplifies this effect. nih.gov The result is an observable increase in melanin content in both cultured human epidermal melanocytes and in organ-cultured human skin. nih.gov
This stimulation of melanogenesis by this compound is significant as melanin plays a crucial role in protecting the skin from the harmful effects of UV radiation. nih.gov By promoting the production of this natural photoprotectant, this compound contributes to the skin's endogenous defense mechanisms. The activation of PPAR-γ is essential for this pro-pigmenting effect. nih.gov
The following table details the cellular processes induced by this compound and the underlying molecular mechanisms.
| Induced Cellular Process | Key Molecular Events | Functional Outcome |
| Melanogenesis | Upregulation of MITF expression | Increased number and function of melanosomes |
| Upregulation of tyrosinase expression and activity | Enhanced melanin synthesis | |
| PPAR-γ activation | Initiation of the melanogenic cascade |
Applications in Advanced Material Science
Monomer for Polymerization Reactions
Octa-2,4,6-trienedioic acid possesses two carboxylic acid functional groups and a conjugated triene system, theoretically making it a candidate for various polymerization reactions. The carboxylic acid groups could participate in condensation polymerization, while the double bonds could potentially be involved in addition or radical polymerization. However, a thorough review of scientific databases and literature yields no specific studies where this compound has been utilized as a monomer.
Synthesis of Novel Functionalized Polymers
There is no available research detailing the synthesis of novel functionalized polymers using this compound as a monomer. The literature on functionalized polymers is extensive, covering a wide range of monomers and synthetic strategies, but specific examples involving this particular dicarboxylic acid are absent.
Strategies for Controlled Polymerization (e.g., Radical, Condensation)
While general strategies for controlled polymerization, such as radical and condensation methods, are well-established for various monomers, their application to this compound has not been documented. Dicarboxylic acids are common monomers in condensation polymerizations (e.g., to form polyesters or polyamides), and molecules with conjugated double bonds can sometimes undergo radical polymerization. Nevertheless, no specific conditions or results for the controlled polymerization of this compound are reported.
Incorporation into Polymer Networks and Composites
In line with the lack of data on its use as a monomer, there is no information regarding the incorporation of this compound into polymer networks or composites. Its structure suggests it could act as a cross-linking agent or a component in a composite material, but no such research has been published.
Organic Electrode Materials in Energy Storage Devices
The search for high-performance organic electrode materials for energy storage devices is an active area of research. Molecules with conjugated systems and redox-active groups, such as carboxylic acids, are often considered promising candidates. These materials offer potential advantages like sustainability and tunability.
Evaluation as Cathode Materials in Organic Batteries
Despite the theoretical potential, no studies were found that evaluate this compound as a cathode material in organic batteries. The electrochemical properties of this specific compound, such as its redox potential, specific capacity, and cycling stability, have not been reported in the context of energy storage applications.
Impact of Isomerism on Electrochemical Performance
This compound can exist as several geometric isomers (stereoisomers) due to the presence of three double bonds in its backbone. The spatial arrangement of atoms in different isomers (e.g., all-trans, cis/trans combinations) can significantly influence molecular packing in the solid state and, consequently, affect electrochemical properties like ion diffusion and conductivity. However, as there is no research on the electrochemical performance of this compound itself, there are consequently no studies on how its different isomers impact this performance.
Charge Storage Mechanisms of Conjugated Dicarboxylates
Conjugated dicarboxylates have emerged as a promising class of organic electrode materials for advanced energy storage devices, particularly for lithium-ion and potassium-ion batteries. nih.govacs.orgresearchgate.net Their charge storage capability is intrinsically linked to the redox activity of the carboxylate groups and the electronic stabilization provided by the conjugated core. nih.gov The mechanism involves the reversible coordination and de-coordination of metal ions with the carboxylate groups, facilitated by electron transfer through the π-conjugated system.
The fundamental charge storage process in conjugated dicarboxylates, such as the lithium salt of this compound, involves a multi-electron redox reaction. During the discharge (lithiation) process, the carboxylate groups are reduced, which involves an enolization mechanism. acs.org This process allows the molecule to uptake additional lithium ions beyond what is expected from a simple salt. For instance, conjugated dicarboxylates like dilithium (B8592608) terephthalate (B1205515) (Li₂C₈H₄O₄) and dilithium trans-trans-muconate (Li₂C₆H₄O₄) can react with two and one additional lithium atoms per formula unit, respectively. nih.govresearchgate.net
In some non-fused aromatic dicarboxylates, an "excess capacity" has been observed, where the material stores more charge than theoretically predicted by the primary redox reaction of the carboxylate groups. acs.org This phenomenon is attributed to additional lithium storage sites that become active at lower potentials. acs.org The specific molecular structure, including the nature of the conjugated system (linear, carbocyclic, or heterocyclic), significantly influences the electrochemical properties and the potential for excess capacity. acs.org
The performance of various conjugated dicarboxylates highlights the relationship between molecular structure and electrochemical properties.
| Compound | Reversible Capacity (mAh g⁻¹) | Operating Potential (V vs. Li/Li⁺) | Key Structural Feature |
|---|---|---|---|
| Dilithium terephthalate (Li₂C₈H₄O₄) | 300 | 0.8 | Aromatic (phenyl ring) |
| Dilithium trans-trans-muconate (Li₂C₆H₄O₄) | 150 - 241 | 1.4 | Linear conjugated diene |
| Potassium 1,1′-biphenyl-4,4′-dicarboxylate (K₂BPDC) | Not specified vs. Li | 0.35 (vs. K⁺/K) | Extended aromatic (biphenyl) |
| Potassium 4,4′-E-stilbenedicarboxylate (K₂SBDC) | Not specified vs. Li | 0.55 (vs. K⁺/K) | Extended aromatic with vinyl group |
The data illustrates that aromatic dicarboxylates like dilithium terephthalate can offer high capacities at low potentials. nih.govresearchgate.net Linear conjugated systems, such as dilithium muconate, which is structurally more analogous to the salt of this compound, also demonstrate significant reversible capacity. acs.orgresearchgate.net The study of various dicarboxylates shows a clear trend where the extent and nature of the π-conjugated system are key determinants of the material's charge storage performance. acs.org
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for polyene structures often involve multi-step processes that can be inefficient and generate significant chemical waste. Future research will likely focus on developing more streamlined and environmentally benign methods for the synthesis of octa-2,4,6-trienedioic acid. One promising approach is the application of iterative cross-coupling reactions, which have been successfully used for the synthesis of other polyene natural products. This method utilizes stable bifunctional building blocks, such as those with N-methyliminodiacetic acid (MIDA) boronates, to assemble the polyene chain in a controlled and efficient manner.
Another avenue for exploration is the use of biocatalysis. Enzymatic reactions, for instance, could offer a greener alternative to traditional chemical synthesis. Lipases have been shown to be effective in the polycondensation of dicarboxylic acids and diols for the creation of biodegradable polyesters, suggesting their potential applicability in the synthesis of this compound or its derivatives. The development of chemoenzymatic strategies, combining the advantages of both chemical and biological catalysis, could also lead to more efficient and sustainable synthetic routes.
Comprehensive Investigation of Biological Activities and Molecular Targets beyond Prohibited Areas
While the biological activities of many polyene compounds have been extensively studied, particularly in the context of antifungal agents, the specific biological profile of this compound remains largely unexplored. Future research should aim to conduct a comprehensive investigation into its potential biological activities, steering clear of prohibited areas of study. This could involve screening for a wide range of activities, such as enzyme inhibition or receptor binding, to identify novel molecular targets.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By synthesizing and testing a library of this compound derivatives with systematic structural modifications, researchers can identify the key molecular features responsible for any observed biological effects. This information would be invaluable for the rational design of more potent and selective compounds.
Advanced Materials Development using its Unique Structural Features
The rigid, conjugated backbone of this compound, coupled with the presence of two carboxylic acid functional groups, makes it an attractive building block for the development of advanced materials. The dicarboxylic acid moieties can serve as monomers for the synthesis of novel polymers, such as polyesters and polyamides. These polymers may exhibit unique thermal, mechanical, and optical properties due to the presence of the polyene chain.
Furthermore, the conjugated system of double bonds in this compound suggests potential applications in the field of organic electronics. Polyene-containing materials are known to have interesting photophysical properties, and future research could explore the use of this compound in the development of organic semiconductors, conductive polymers, or materials for nonlinear optics. The ability to functionalize the carboxylic acid groups provides a handle for tuning the material's properties and for its incorporation into larger macromolecular structures. For example, the synthesis of photocurable polymers derived from polyesters of glycerol (B35011) and aliphatic dicarboxylic acids has been reported, suggesting a potential avenue for creating cross-linked materials from this compound.
| Property | Potential Application |
| Rigid, conjugated backbone | Organic electronics, conductive polymers |
| Dicarboxylic acid functionality | Monomer for polyesters and polyamides |
| Photophysical properties | Materials for nonlinear optics |
Deeper Elucidation of Biosynthetic Pathways and Enzyme Engineering for Novel Analogues
While the natural occurrence of this compound has not been definitively established, many related polyene carboxylic acids are known to be produced by microorganisms, particularly Streptomyces species. nih.gov Future research should focus on identifying the biosynthetic gene clusters responsible for the production of such compounds. This would involve genome mining of microorganisms and heterologous expression of candidate pathways.
Understanding the biosynthetic pathway would open the door to enzyme engineering for the production of novel analogues. Polyketide synthases (PKSs), the enzymes responsible for the biosynthesis of many polyenes, are modular in nature, making them amenable to genetic modification. nih.gov By altering the domains of these enzymes, it may be possible to control the chain length, degree of unsaturation, and functional group modifications of the final product, leading to the creation of a diverse library of this compound derivatives with potentially new and interesting properties.
Integration with Advanced Analytical Techniques for in situ Studies
To gain a deeper understanding of the synthesis, properties, and potential applications of this compound, it will be essential to integrate advanced analytical techniques for in situ studies. For example, real-time monitoring of synthetic reactions using techniques such as process analytical technology (PAT) could provide valuable kinetic and mechanistic information, aiding in the optimization of synthetic routes.
In the context of biological studies, techniques such as fluorescence microscopy and surface plasmon resonance could be used to visualize the interaction of this compound with its molecular targets in real-time. For materials science applications, in situ characterization techniques, such as atomic force microscopy and X-ray scattering, could provide insights into the self-assembly and structural evolution of polymers and other materials derived from this compound.
Computational Design of Functionalized Derivatives
Computational chemistry and molecular modeling will play a pivotal role in guiding future research on this compound. Quantum chemical calculations can be used to predict the electronic and optical properties of the molecule and its derivatives, helping to identify promising candidates for applications in materials science. Molecular docking and dynamics simulations can be employed to predict the binding of this compound to biological targets, aiding in the design of new bioactive compounds.
Furthermore, computational tools can be used to guide the engineering of biosynthetic enzymes. By modeling the enzyme active site and the substrate-enzyme interactions, researchers can identify key amino acid residues to mutate in order to alter the enzyme's specificity and catalytic activity. This computational approach can significantly accelerate the development of biocatalysts for the production of novel this compound analogues.
Q & A
Q. How does the absence of tri3 homologs in some Trichoderma species impact the integration of this compound into HA?
- Methodological Answer : Alternative acyltransferases may mediate HA assembly. Proteomic screening (e.g., affinity purification-mass spectrometry) identifies candidate enzymes, while gene co-expression networks (e.g., WGCNA) link tri cluster genes to HA biosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
